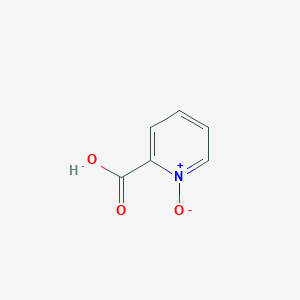

Picolinic acid N-oxide

Overview

Description

Regulation of Nitric-Oxide Synthase mRNA Expression

Picolinic acid, a metabolite derived from L-tryptophan, has been shown to significantly enhance the expression of nitric-oxide synthase (NOS) mRNA when used in conjunction with interferon-gamma (IFN-gamma) in murine macrophages. This synergistic effect suggests a connection between arginine and tryptophan metabolic pathways in the generation of reactive nitrogen intermediates (RNI), highlighting picolinic acid's role in transcriptional activation of gene expression .

Cobalt-Catalyzed Selective Synthesis of Isoquinolines

Picolinamide, a derivative of picolinic acid, has been utilized as a traceless directing group in the cobalt-catalyzed synthesis of isoquinolines. This method demonstrates high regioselectivity and functional group tolerance, indicating the potential of picolinic acid derivatives in facilitating complex organic reactions .

Reactions with Phenylacetic Anhydride

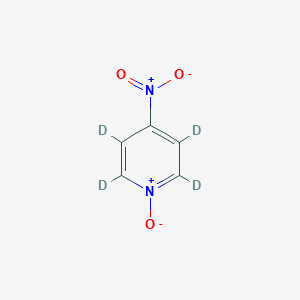

The interaction of picoline N-oxides with phenylacetic anhydride results in a variety of products, including oxidation-reduction and rearrangement products. This study provides insight into the reaction mechanisms, suggesting non-radical paths for ester formation and radical recombination for the formation of phenylethylpyridines .

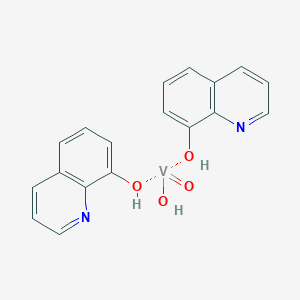

Photocatalytic Hydrogen Evolution

Titanium-oxide clusters functionalized with picolinate have been synthesized, with one variant showing significantly higher photocatalytic hydrogen evolution activity. This research underscores the importance of molecular structure in the efficiency of photocatalytic processes and the potential of picolinate-functionalized materials in energy conversion applications .

Synthesis of Nicotinic Acid

A study on the oxidation of 3-picoline by selenium dioxide to produce nicotinic acid has identified optimal conditions for the reaction, achieving a yield of 40.3%. This research contributes to the understanding of the synthesis process for nicotinic acid, a compound related to picolinic acid .

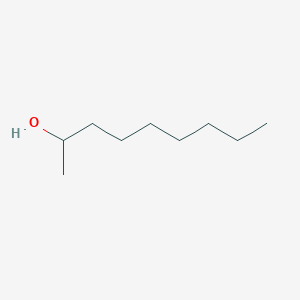

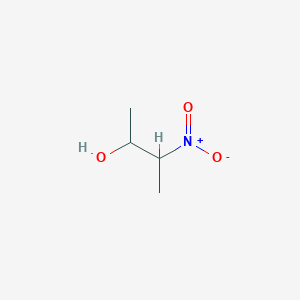

Catalysis of Chromic Acid Oxidations

Picolinic acid has been found to catalyze the chromic acid oxidation of alcohols, with the reaction mechanism involving a negatively charged termolecular complex. This study provides a detailed kinetic analysis of the catalytic activity of picolinic acid and its derivatives .

Synthesis of Picoline Oxides

The synthesis of picoline 1 oxide from 3-picoline has been optimized, achieving a high yield of 92.0% under specific conditions. This research discusses the factors influencing the reaction and the potential for industrial application .

Electrochemical Synthesis of 4-Picolinic Acid

The electrochemical synthesis of 4-picolinic acid from 4-methylpyridine has been explored, with the determination of optimal conditions for the reaction. The study also proposes an oscillopolarographic method for determining the purity of the synthesized 4-picolinic acid .

Synthesis of Substituted Imidazole

3-Picolinic acid has been shown to be an efficient catalyst for the synthesis of tri- and tetrasubstituted imidazole, offering an environmentally friendly and high-yielding process. This research highlights the versatility of picolinic acid as an organocatalyst .

Interactions with Metal Perchlorates

Picolinic acid N-oxide has been studied for its interactions with 3d metal perchlorates, leading to the formation of various complexes. These interactions demonstrate the ligand properties of picolinic acid N-oxide and its potential in coordination chemistry .

Scientific Research Applications

Organic Light-Emitting Diodes

- Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : Picolinic acid N-oxide has been used as an ancillary ligand in iridium complexes to enhance the efficiency of PhOLEDs. These complexes exhibit high phosphorescent quantum yields and thermal stability, contributing to bright deep-blue emissions in PhOLEDs (Seo et al., 2010).

Biochemical Studies

- Activation of Inducible Nitric Oxide Synthase (iNOS) : Picolinic acid, a derivative of picolinic acid N-oxide, activates iNOS transcription in murine macrophages, indicating a potential role in immune responses (Melillo et al., 1995).

Chemical Analysis

- Reduction Mechanism Studies : Research on the reduction mechanisms of picolinic acid N-oxide at mercury electrodes provides insights into its electrochemical behavior, which is significant for analytical chemistry applications (Zón et al., 1994).

UV-Light Sensors

- UV-Light Sensing Applications : Picolinic acid N-oxide has been used in the synthesis of new europium complexes introduced into sol–gel matrices, demonstrating potential as UV-light sensors (Godlewska et al., 2008).

Antimicrobial and Cytotoxicity Studies

- Chromium Picolinate Mediated Zinc Oxide Nanoparticles : A study on chromium picolinate, related to picolinic acid N-oxide, reveals its role in enhancing the antimicrobial activity and cytotoxicity of zinc oxide nanoparticles (Shree et al., 2020).

Photochemical Processes

- Gaseous Photolysis Studies : Investigating the gaseous photolysis of picolinic acid N-oxide under different irradiation conditions offers insights into its photochemical behavior, which is valuable for understanding its interactions in various environments (Hata, 1961).

Complexation Studies

- Complexation of Thorium with Pyridine Monocarboxylate-N-Oxides : The study of the complexation of thorium with pyridine monocarboxylates, including picolinic acid N-oxide, provides crucial information on the behavior of these compounds in environmental contexts, particularly in relation to actinides (Dumpala et al., 2018).

Safety And Hazards

Picolinic acid N-oxide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

properties

IUPAC Name |

1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYMLBVGNFVFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231715 | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picolinic acid N-oxide | |

CAS RN |

824-40-8 | |

| Record name | Picolinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

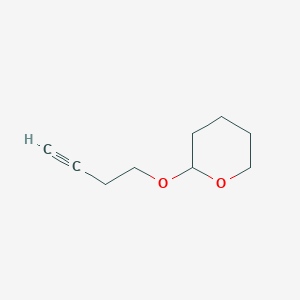

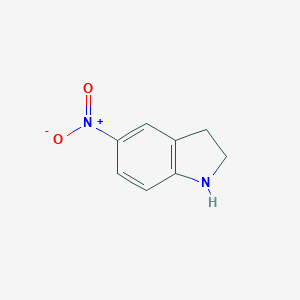

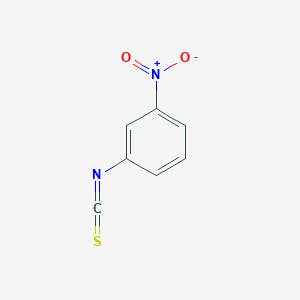

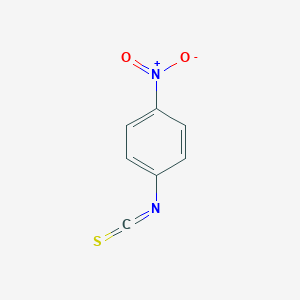

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B147368.png)